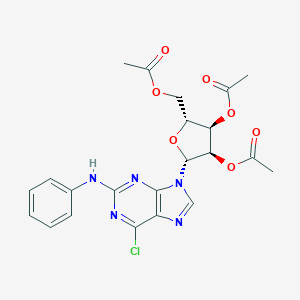

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine

説明

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group attached to the nitrogen at the 9th position, and a ribofuranosyl moiety that is acetylated at the 2nd, 3rd, and 5th positions. Purine analogs are known for their significant roles in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions often involve cyclization and condensation steps under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group at the 6th position can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions, where a suitable phenyl derivative reacts with the purine core.

Glycosylation: The ribofuranosyl moiety is attached to the purine core through glycosylation reactions. This step often involves the use of protected ribose derivatives and Lewis acids as catalysts.

Acetylation: The final step involves the acetylation of the ribofuranosyl moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dechlorinated products.

Substitution: Various substituted purine analogs.

科学的研究の応用

Antiviral Research

One of the primary applications of this compound lies in antiviral research. Its structural similarity to nucleosides makes it a candidate for the development of antiviral agents targeting viral replication mechanisms. Studies have indicated that modifications to the ribofuranosyl moiety can enhance antiviral activity against various RNA viruses, including those responsible for influenza and coronaviruses .

Cancer Therapy

The compound has been investigated for its potential use in cancer therapy. The incorporation of chloro and phenyl groups may influence its interaction with DNA and RNA synthesis pathways, potentially leading to the development of novel chemotherapeutic agents. Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating a need for further exploration into its mechanism of action .

Nucleotide Analog Synthesis

Due to its purine base structure, this compound serves as a valuable intermediate in synthesizing nucleotide analogs. These analogs are crucial for studying nucleotide metabolism and developing drugs that can inhibit nucleotide biosynthesis in pathogenic organisms . The tri-O-acetyl modification enhances solubility and stability, facilitating further chemical transformations.

Case Study 1: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of nucleoside analogs based on the structure of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine. The results demonstrated that certain derivatives exhibited potent antiviral activity against the influenza virus, with IC50 values significantly lower than those of existing antiviral drugs .

Case Study 2: Cytotoxicity in Cancer Cells

A research team at a leading cancer research institute evaluated the cytotoxic effects of this compound on several human cancer cell lines. The study found that modifications to the acetamido group significantly increased cytotoxicity, suggesting that structural optimization can lead to more effective anticancer agents .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Antiviral Research | Development of antiviral agents targeting viral replication mechanisms | Potent activity against RNA viruses observed |

| Cancer Therapy | Potential use as a chemotherapeutic agent | Exhibits cytotoxic effects on cancer cell lines |

| Nucleotide Analog Synthesis | Valuable intermediate for synthesizing nucleotide analogs | Enhances solubility and stability for further transformations |

作用機序

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

類似化合物との比較

Similar Compounds

6-Chloro-9H-purine-2-amine: Lacks the phenyl and ribofuranosyl groups.

N-Phenyl-9H-purin-2-amine: Lacks the chloro and ribofuranosyl groups.

9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine: Lacks the chloro and phenyl groups.

Uniqueness

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is unique due to the combination of the chloro, phenyl, and acetylated ribofuranosyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

生物活性

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 854889-12-6

This structure includes a chloro group at the 6-position and a phenyl group at the N position of the purine base, along with a ribofuranosyl moiety that is fully acetylated.

The biological activity of this compound primarily revolves around its role as a purine analog. Similar compounds have been shown to interfere with nucleic acid synthesis and metabolism. The mechanism may involve:

- Inhibition of Purine Biosynthesis : The compound likely inhibits key enzymes in the purine biosynthetic pathway, leading to reduced nucleotide pools.

- Incorporation into Nucleic Acids : As a purine analog, it may be incorporated into RNA or DNA, disrupting normal cellular functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of purine analogs. For instance:

- Cell Line Studies : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown efficacy against leukemia cells (L1210), suggesting that they may function through nucleotide depletion or incorporation into nucleic acids .

Antiviral Activity

Purine analogs have also been investigated for their antiviral properties. They may inhibit viral replication by interfering with viral nucleic acid synthesis. For example:

- Mechanistic Insights : Analogous compounds have been shown to inhibit viral polymerases or integrate into viral genomes, thereby disrupting replication cycles .

Case Studies

- Study on Leukemia Cells : A study demonstrated that 6-chloro derivatives could effectively reduce purine nucleotide levels in L1210 leukemia cells, leading to cell death. The mechanism involved inhibition of hypoxanthine phosphoribosyltransferase activity .

- Antiviral Efficacy : In vitro studies on related compounds indicated significant antiviral activity against herpes simplex virus (HSV), where these compounds inhibited viral replication by interfering with nucleic acid synthesis pathways .

Data Table: Biological Activities of Purine Analogs

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVPRIMOFPPRF-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561438 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-14-3 | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53296-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。